molecular formula C8H6BrF3N2S B12436759 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea

1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea

Cat. No.: B12436759
M. Wt: 299.11 g/mol
InChI Key: QOZRMDHHPQZZHI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly for developing novel anticancer and antimicrobial agents. Thiourea derivatives incorporating halogen and trifluoromethyl phenyl groups have demonstrated potent and selective cytotoxic activity against a range of human carcinoma cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) models . These compounds can act through multiple mechanisms, including the strong induction of apoptosis (programmed cell death) in cancer cells and the modulation of secretory factors like interleukin-6 (IL-6) . The presence of specific electron-withdrawing groups, such as the bromo and trifluoromethyl substituents on the phenyl ring, is a key structural feature known to impart promising biological activity . Furthermore, this thiourea derivative serves as a versatile precursor for synthesizing metal complexes. When coordinated to metals like copper(II), such ligands can form compounds with enhanced antimicrobial efficacy, showing potent activity against challenging pathogens like methicillin-resistant Staphylococci (MRSA) and mycobacteria, including strains isolated from tuberculosis patients . Its role as a key intermediate in organic synthesis also makes it valuable for constructing more complex heterocyclic systems with diverse pharmacological potential . This compound is intended for research applications only.

Properties

Molecular Formula

C8H6BrF3N2S

Molecular Weight

299.11 g/mol

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H6BrF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

QOZRMDHHPQZZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 4-Bromo-3-(trifluoromethyl)aniline

The brominated aniline is synthesized via regioselective bromination of 3-(trifluoromethyl)aniline.

Reagents Conditions Yield References
3-(Trifluoromethyl)aniline, NBS (1 eq), DMF 20°C, 3 h, stirring 90–92%

Procedure :

  • Dissolve 3-(trifluoromethyl)aniline in DMF.
  • Add N-bromosuccinimide (NBS) dropwise at room temperature.
  • Stir for 3 hours, then dilute with ethyl acetate and wash with brine.
  • Isolate the product via filtration and drying.

Key Observation : Bromination occurs exclusively at the para position due to the electron-withdrawing trifluoromethyl group directing electrophilic substitution.

Thiourea Coupling

The brominated aniline is reacted with isothiocyanate to form the thiourea derivative.

Reagents Conditions Yield References
4-Bromo-3-(trifluoromethyl)aniline, isothiocyanate (e.g., aryl or alkyl), acetonitrile RT, 3–4 h, stirring >80%

Procedure :

  • React the brominated aniline with isothiocyanate in acetonitrile.
  • Stir at room temperature for 3–4 hours.
  • Filter the solid product and purify via column chromatography.

Optimization :

  • Phase Transfer Catalysis (PTC) : Adding polyethylene glycol (PEG-400) enhances yields to 82.6% compared to conventional methods (51.2%).
  • Solvent-Free Mechanochemical Methods : Ball milling with isothiocyanate achieves near-quantitative yields (89–98%) in 10–45 minutes.

One-Pot Synthesis via Aroyl Chloride Conversion

This method bypasses intermediate isolation by converting aroyl chlorides to isothiocyanates in situ.

Reaction Pathway

  • Isothiocyanate Formation : Aroyl chloride reacts with ammonium thiocyanate in acetonitrile.
  • Thiourea Coupling : The generated isothiocyanate reacts with 4-bromo-3-(trifluoromethyl)aniline.
Step Reagents Conditions Yield References
1 Aroyl chloride, NH4SCN Acetonitrile, RT, 5 min
2 4-Bromo-3-(trifluoromethyl)aniline Acetonitrile, RT, 3–4 h >80%

Procedure :

  • Mix aroyl chloride with ammonium thiocyanate in acetonitrile, forming a white isothiocyanate precipitate.
  • Add the brominated aniline and stir for 3–4 hours.
  • Evaporate solvent and purify via silica gel chromatography.

Advantages :

  • Reduces reaction time and side products.
  • Compatible with electron-deficient aryl groups.

Mechanochemical Synthesis

This solvent-free, energy-efficient method leverages ball milling for rapid thiourea formation.

Reaction Conditions

Reagents Conditions Yield References
4-Bromo-3-(trifluoromethyl)aniline, isothiocyanate Stainless steel ball milling, RT, 10–45 min 89–98%

Procedure :

  • Grind the aniline and isothiocyanate in a mortar or automated ball mill.
  • Monitor reaction progress via FTIR-ATR (disappearance of N=C=S stretch).
  • Recrystallize the product from ethanol or acetone.

Mechanistic Insight :

  • Liquid-Assisted Grinding (LAG) : Small amounts of methanol improve mixing efficiency.
  • Catalyst-Free : Eliminates need for phase transfer agents or bases.

Comparative Analysis of Methods

Method Yield Time Advantages Limitations
Two-Step (PTC) 82.6% 3 h High purity, scalable Requires solvent and catalysts
One-Pot >80% 4–5 h Minimal steps, reduced waste Limited to aroyl chloride availability
Mechanochemical 89–98% 10–45 min Solvent-free, rapid, energy-efficient Requires specialized equipment

Structural and Spectral Confirmation

Key characterization data for 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea includes:

  • FTIR : C=S stretch at 1005–1090 cm⁻¹, NH at 3290–3450 cm⁻¹.
  • ¹H NMR : NH protons at δ 8.36–13.08 ppm, aromatic signals at δ 6.88–8.33 ppm.
  • Melting Point : 148–258°C (varies with substituents).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position participates in palladium-catalyzed cross-coupling reactions. Representative transformations include:

Reaction TypeConditionsProduct ClassYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl thiourea derivatives65–78
Ullmann couplingCuI, 1,10-phenanthroline, DMSON-aryl substituted analogs52

Cyclization to Heterocyclic Systems

The thiourea moiety facilitates cyclization with α,β-unsaturated electrophiles. A notable example involves 1-bromo-1-nitroalkenes:

Reaction Mechanism :

  • Michael Addition : Thiourea attacks β-carbon of 1-bromo-1-nitroalkene

  • Cyclization : Intramolecular nucleophilic displacement of bromide

  • Aromatization : Loss of HBr to form 2-imino-5-nitrothiazoline

Optimized Conditions :

text
| Substrate | Base | Solvent | Time (h) | Yield (%) | |------------------------|---------|-----------|----------|-----------| | β-Bromo-β-nitrostyrene | Et₃N | THF | 24 | 45[2] | | β-Bromo-β-nitrostyrene | Et₃N | CH₂Cl₂ | 24 | 17[2] |

Metal Coordination Chemistry

The thiocarbonyl and NH groups enable chelation with transition metals:

Copper(II) Complex Formation :

Thiourea+CuCl2[Cu thiourea 2Cl2]\text{Thiourea}+\text{CuCl}_2\rightarrow [\text{Cu thiourea }_2\text{Cl}_2]

  • Geometry : Distorted octahedral

  • Applications : Enhanced catalytic activity in oxidation reactions

Palladium Coordination :

  • Forms stable complexes with Pd(PPh₃)₂Cl₂

  • Used as precatalysts in C–C coupling reactions

Biological Activity Modulation

While not direct chemical reactions, structural modifications impact bioactivity:

Key SAR Findings :

  • Trifluoromethyl group : Enhances membrane permeability (logP = 3.56)

  • Bromine position : Para > meta for cytotoxicity (IC₅₀ = 5.14 μM vs 23.09 μM)

  • Thiourea conformation : Antiperiplanar NH groups optimize H-bonding with ATPase enzymes

Stability and Degradation Pathways

Thermal Behavior :

  • Decomposes at 150°C via C=S bond cleavage

  • IR Data: C=S stretch at 1149–1159 cm⁻¹

Hydrolytic Stability :

  • Stable in neutral aqueous solutions (pH 6–8)

  • Degrades under strong acids/bases:

ThioureaHClUrea+H2S\text{Thiourea}\xrightarrow{\text{HCl}}\text{Urea}+\text{H}_2\text{S}

Scientific Research Applications

1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea is a thiourea derivative with diverse applications, particularly in scientific research. Thiourea derivatives have become a significant focal point in organic synthesis due to their diverse biological applications .

Chemical Information
this compound has the molecular formula C8H6BrF3N2S . It is also identified by the CID number 50882564 in PubChem . Additional information, including NMR, HPLC, and LC-MS data, can be found for this compound .

Synthesis of Thiourea Derivatives
Thiourea derivatives can be synthesized through various methods. One method involves using benzoyl chloride and potassium thiocyanate with melamine under reflux conditions through a condensation reaction . Recent strategies in the synthesis of thiourea derivatives are areas of ongoing research .

Biological Applications
Thiourea and its derivatives are known for their diverse biological applications .

Antimicrobial Activity: Certain thiourea derivatives have been tested against bacterial strains such as S. aureus, E. faecalis, E. coli, and P. aeruginosa. While these compounds were found to be more potent than some thiazole derivatives, their minimum inhibitory concentrations (MIC) ranged from >5000 to 1250 µg/mL, which is considerably greater than that of conventional antibiotics like ciprofloxacin .
Antituberculosis Activity: Monosubstituted thiourea derivatives containing a chlorine atom, particularly p-chloro, have demonstrated efficacy against tuberculosis, with a MIC of 1 µg/mL. m-chloro and m-bromo compounds showed only moderate efficacy, while 2,4-difluoro derivatives among the disubstituted analogs exhibited good efficacy (MIC 2 µg/mL) .
Antimalarial Activity: Certain thiourea derivatives have shown potential in combating P. falciparum malaria . Molecules with a methoxy group in the para position were found to be more potent than those with a methoxy group in the meta position . Molecular docking studies on the ATPase ‘PfATP4’ enzyme showed that compounds 113 , 113Aiii, and 113Bi exhibited the strongest binding energies to the “PfATP4” receptor .
Cytotoxic Activity: Substituted thiourea derivatives possess cytotoxic activity against both cancer and normal cells . Specific compounds, such as 15 , 8 , and 9 , have shown high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, and leukemia K-562 cell lines (IC50 ≤ 10 µM), with favorable selectivity over normal HaCaT cells . These derivatives have demonstrated better growth inhibitory profiles towards selected tumor cells than cisplatin .

Cytotoxicity Studies
Thiourea derivatives have been investigated for their cytotoxic action mechanisms .

Cell Viability: Studies using the trypan blue exclusion test showed that compounds reduced all cancerous cell numbers (especially SW480 and SW620) by 20–93% . Dichlorophenyl derivative 2 significantly reduced the PC3 and K-562 cell numbers . Ortho-substituted compound 8 also led to a noticeable decline in both colon cancer cell populations .
Structure-Activity Relationship: The character, location, and number of phenyl ring substituents of the thiourea branch influence antitumor activity . The impact of terminal benzene moiety functionalities on cytotoxicity increases in the order of 4-bromo- .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it binds to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with residues Phe238 and Ser191. This interaction enhances its binding affinity and promotes gibberellin-like activity . In cancer research, it induces apoptosis in cancer cells by inhibiting interleukin-6 (IL-6) levels and activating pro-apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Analogues and Substituent Effects

Below is a comparative analysis of key thiourea derivatives, focusing on substituent patterns, synthesis routes, and biological activities:

Compound Name Substituents Key Properties/Activities Synthesis Yield (%) Reference ID
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea 4-Br, 3-CF₃ Antimicrobial potential (theoretical); high lipophilicity 95%
1-(3,5-Bis(trifluoromethyl)phenyl)thiourea 3,5-di-CF₃ Flame-retardant additive; synthesized via isothiocyanate-amine reaction 85%
1-(4-(Trifluoromethyl)phenyl)thiourea 4-CF₃ Anti-inflammatory (compounds 3e, 4d, 6a > standard drug); antimicrobial (vs. Bacillus) 80–90%
1-(2-Bromo-4-chlorophenyl)thiourea 2-Br, 4-Cl Crystallographic stability; synthetic intermediate High yield
1-(3-(Trifluoromethyl)phenyl)thiourea 3-CF₃ Biochemical tool (e.g., enzyme inhibition studies) 97% purity
Key Observations:
  • Halogen Effects : Bromine at the 4-position increases molecular weight and polarizability compared to chlorine, affecting solubility and crystallinity .
  • Bis-CF₃ Derivatives : The 3,5-bis(trifluoromethyl)phenyl analogue exhibits superior thermal stability, attributed to symmetrical CF₃ groups enhancing hydrophobic packing .
Antimicrobial Activity:
  • The target compound’s structural analogue, 1-(4-(trifluoromethyl)phenyl)thiourea (6a) , demonstrated potency comparable to ampicillin against Bacillus strains (MIC = 0.5 µg/mL) .
  • 1-{4-[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)phenyl)thiourea showed antifungal activity against Phomopsis obscurans (IC₅₀ = 8.2 µM), linked to the electron-deficient CF₃ group enhancing membrane penetration .
Anti-inflammatory Activity:
  • Derivatives with 4-CF₃ substitution (e.g., compounds 3e, 4d, 6a) exhibited higher anti-inflammatory activity (IC₅₀ = 1.8–2.3 µM) than the standard drug indomethacin (IC₅₀ = 4.2 µM), likely due to enhanced hydrogen bonding with cyclooxygenase isoforms .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
This compound 315.16 Not reported 3.8
1-(3,5-Bis(trifluoromethyl)phenyl)thiourea 328.24 144–145 4.2
1-(4-(Trifluoromethyl)phenyl)thiourea 236.21 53–57 3.1

Biological Activity

1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities based on recent studies, including data tables, case studies, and detailed research findings.

Overview of Thiourea Derivatives

Thiourea derivatives are known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory activities. The specific compound this compound is a notable member of this class due to its unique structural features which enhance its biological efficacy.

Anticancer Activity

Research indicates that various thiourea derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results against several cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Profiles :
    • In a study involving human colon cancer cell lines (SW480 and SW620), this compound demonstrated an IC50 value ranging from 6.9 to 13.7 µM, indicating strong cytotoxic effects compared to cisplatin, a standard chemotherapeutic agent .
    • The compound exhibited selective toxicity towards cancer cells while sparing normal cells (HaCaT), with selectivity indexes ranging from 1.3 to 6.0 .
  • Mechanisms of Action :
    • The mechanisms underlying the cytotoxicity include induction of apoptosis and inhibition of cell proliferation. The trypan blue exclusion test showed a reduction in viable cancer cells by up to 93% after treatment with the compound .
    • Additionally, the compound's ability to inhibit interleukin-6 (IL-6) suggests a role in modulating inflammatory pathways associated with tumor growth .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa30 µg/mL
Enterococcus faecalis15 µg/mL

This data illustrates that the compound possesses considerable antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis .

Anti-Inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has been explored through their effects on cytokine production.

Findings:

  • In vitro studies demonstrated that compounds similar to this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL .

Structure-Activity Relationship (SAR)

The structural features of thiourea derivatives play a crucial role in their biological activity. The presence of electron-withdrawing groups such as bromine and trifluoromethyl groups enhances the pharmacological profile of the compound.

Key Points:

  • Bromine Substitution : Enhances lipophilicity and potentially improves cellular uptake.
  • Trifluoromethyl Group : Contributes to increased stability and bioactivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiourea derivatives are often prepared by reacting aryl isothiocyanates with amines under anhydrous conditions. Evidence from analogous compounds (e.g., 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea) suggests using polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours to achieve yields >70% . Purity is enhanced via recrystallization from ethanol or chromatography. Steric hindrance from the bromo and trifluoromethyl groups may necessitate longer reaction times.

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in thiourea derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation, as demonstrated for similar compounds like 1-(2-bromo-4-chlorophenyl)-3,3-dimethylthiourea . For NMR, 19F^{19}\text{F} and 1H^{1}\text{H} spectra distinguish electronic environments of substituents: the trifluoromethyl group shows a singlet near δ = -60 ppm in 19F^{19}\text{F} NMR, while the thiourea NH protons appear as broad signals near δ = 9–11 ppm . IR confirms the thiourea moiety via N–H stretching (3200–3400 cm1^{-1}) and C=S absorption (1250–1350 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) are effective for predicting the electronic properties and bioactivity of this thiourea derivative?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set reliably predicts electronic properties. For example, studies on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea used DFT to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing electron-withdrawing effects of the trifluoromethyl group . AutoDock Vina is recommended for molecular docking to assess binding affinities to biological targets (e.g., KCa3.1 channels), with grid parameters adjusted for the bromo group’s steric bulk .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity, and what experimental assays validate these effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs like 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (S8) show that electron-withdrawing groups enhance bioactivity. For instance, S8 exhibited gibberellin-like activity in Arabidopsis thaliana hypocotyl elongation assays at 0.1 μM, outperforming GA3 . Advanced assays include:

  • Enzyme inhibition : Fluorometric assays for IC50_{50} determination.
  • Cellular uptake : Confocal microscopy with fluorescently tagged derivatives.
  • Mutant studies : Testing on A. thaliana ga1-1 mutants to confirm mechanism .

Q. What challenges arise in crystallizing this thiourea derivative, and how are they mitigated?

  • Methodological Answer : The bromo and trifluoromethyl groups introduce steric and electronic challenges, often leading to poor crystal formation. Slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C improves crystal quality. SHELXL software is used for refinement, with anisotropic displacement parameters for heavy atoms (Br, S) . For twinned crystals, the Olex2 interface with SHELXT enables dual-space structure solution .

Data Contradiction and Resolution

Q. Discrepancies in reported bioactivity: How to reconcile conflicting data on thiourea derivatives’ enzyme inhibition?

  • Methodological Answer : Variations in assay conditions (e.g., pH, solvent) or purity levels (e.g., residual DMF) may cause contradictions. For example, Schreiner’s thiourea analogs show divergent catalytic efficiencies depending on solvent polarity . To resolve:

  • Standardize protocols (e.g., PBS buffer, HPLC-purified compounds).
  • Use control experiments with known inhibitors (e.g., NS11021 for KCa channels) .
  • Apply multivariate statistical analysis to isolate key variables .

Experimental Design Considerations

Q. How to design experiments to probe the role of the bromo substituent in intermolecular interactions?

  • Methodological Answer :

  • XRD analysis : Compare halogen bonding (C–Br···π) in crystal structures of bromo vs. chloro analogs .
  • DFT calculations : Quantify interaction energies using AIM (Atoms in Molecules) theory .
  • Thermal analysis : DSC/TGA to assess stability differences attributable to bromine .

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